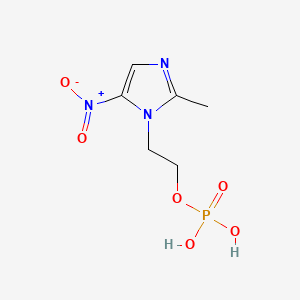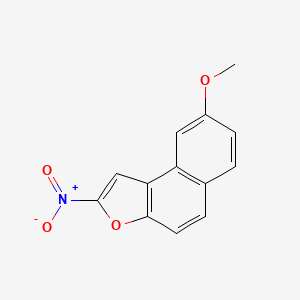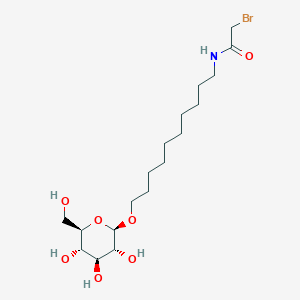![molecular formula C17H19NO4S B1207702 2-[(7-Ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio]acetic acid propan-2-yl ester](/img/structure/B1207702.png)
2-[(7-Ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio]acetic acid propan-2-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(7-ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio]acetic acid propan-2-yl ester is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- A study by Li et al. (2015) focused on the synthesis and application of similar compounds, showing that ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, closely related to the compound , can be effectively synthesized using visible-light-induced radical bromination. This method offers an improved yield compared to previous techniques (Li, 2015).
- Another research by Han et al. (2012) describes the synthesis of VEGFR-2 kinase inhibitors using similar structures, emphasizing the relevance of these compounds in medicinal chemistry (Han et al., 2012).
- Aleksandrov et al. (2020) explored the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, a compound related to the queried chemical, demonstrating various electrophilic substitution reactions to produce derivatives (Aleksandrov et al., 2020).
Pharmacological Properties and Applications
- The study by Matsuoka et al. (1997) highlights the practical synthesis of related quinoline derivatives, emphasizing their potential as key intermediates in pharmaceutical compounds (Matsuoka et al., 1997).
- Research by Stefancich et al. (1985) on similar fluorinated compounds of the oxacin family, including 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)-quinoline-3-carboxylic acid, showed high broad-spectrum antibacterial activities, indicating the therapeutic potential of these derivatives (Stefancich et al., 1985).
Industrial and Technological Applications
- A study by Ashwell et al. (2003) demonstrates the use of a related compound, Thioacetic acid S-(10-{4-[2-cyano-2-(4-dicyanomethylenecyclohexa-2,5-dienylidene)ethylidene]-4H-quinolin-1-yl}decyl) ester, in creating self-assembled monolayers on gold. These films exhibited asymmetric current-voltage characteristics, suggesting applications in molecular electronics (Ashwell et al., 2003).
Agricultural Applications
- The impact of derivatives of 2-((6-r-quinolin-4-yl)thio)acetic acid on plant rhizogenesis was studied by Zavhorodnii et al. (2022). They found that these compounds show promising results as stimulators in plant microclonal propagation, highlighting the agricultural applications of such chemicals (Zavhorodnii et al., 2022).
Eigenschaften
Produktname |
2-[(7-Ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio]acetic acid propan-2-yl ester |
|---|---|
Molekularformel |
C17H19NO4S |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
propan-2-yl 2-[(7-ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)sulfanyl]acetate |
InChI |
InChI=1S/C17H19NO4S/c1-4-11-5-12-6-14-15(21-9-20-14)7-13(12)18-17(11)23-8-16(19)22-10(2)3/h5-7,10H,4,8-9H2,1-3H3 |
InChI-Schlüssel |
GOYFBQRTUYKEQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C2C=C3C(=CC2=C1)OCO3)SCC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]thiophene-2-sulfonamide](/img/structure/B1207623.png)










